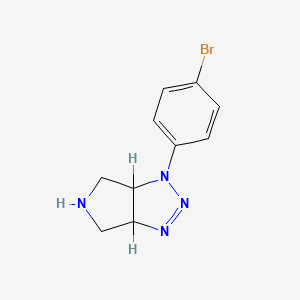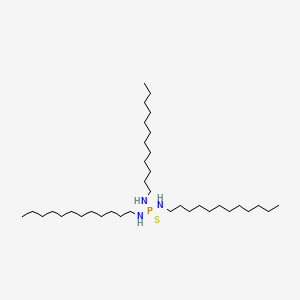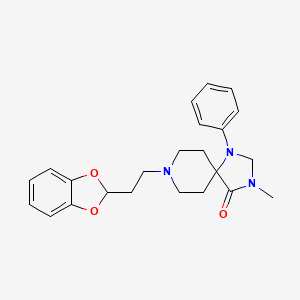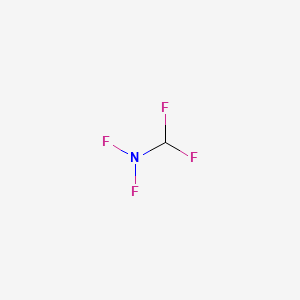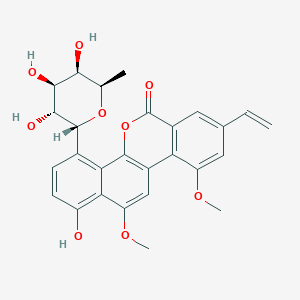
Toromycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Toromycin is a polycyclic aromatic hydrocarbon antibiotic produced by the bacterium Streptomyces collinus subspalbescens . It has the molecular formula C27H26O9 and is known for its activity against gram-positive bacteria, mycobacteria, mycoplasma, DNA viruses, and some bacteriophages .
Preparation Methods
Toromycin is isolated from the culture broth of Streptomyces collinus subspalbescens The isolation process involves cultivating the bacterium in a suitable medium, followed by extraction and purification of the antibiotic
Chemical Reactions Analysis
Toromycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Typically employs reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Can occur under acidic or basic conditions, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Toromycin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons and their interactions.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Industry: Utilized in the development of antibacterial coatings and materials.
Mechanism of Action
Toromycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the formation of the initiation complex and causing misreading of the genetic code . This results in a defective bacterial cell membrane and ultimately leads to bacterial cell death .
Comparison with Similar Compounds
Toromycin is unique among antibiotics due to its polycyclic aromatic hydrocarbon structure and broad-spectrum activity. Similar compounds include:
Tobramycin: An aminoglycoside antibiotic derived from Streptomyces tenebrarius, used to treat various bacterial infections.
Gentamicin: An aminoglycoside antibiotic effective against gram-negative bacteria, commonly used in clinical settings.
This compound’s uniqueness lies in its specific activity against a broader range of pathogens, including mycoplasma and DNA viruses .
Properties
CAS No. |
65357-64-4 |
|---|---|
Molecular Formula |
C27H26O9 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one |
InChI |
InChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(28)7-6-13(20(21)25(14)36-27(15)32)26-24(31)23(30)22(29)11(2)35-26/h5-11,22-24,26,28-31H,1H2,2-4H3/t11-,22+,23+,24-,26-/m1/s1 |
InChI Key |
MSXWAMODDZJPTG-QGZLGSDISA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


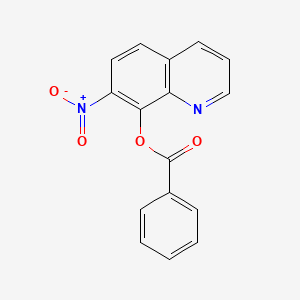
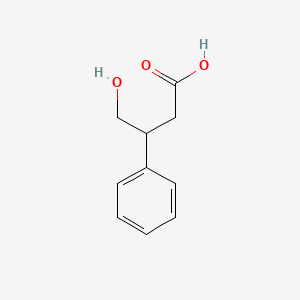

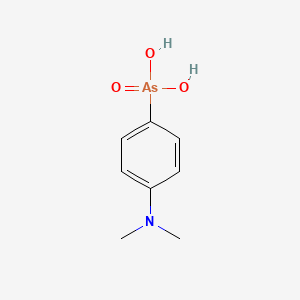
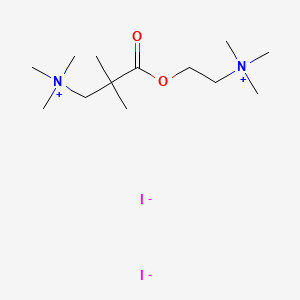

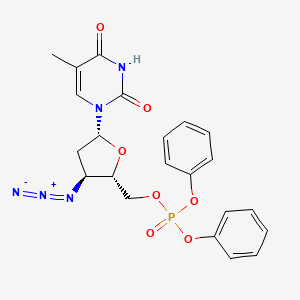

![(5r,6s)-5-Ethenyl-4a-hydroxy-6-[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[5,4-c]pyran-1-one](/img/structure/B12806896.png)
